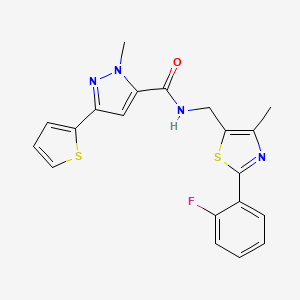
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN4OS2 and its molecular weight is 412.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.
Chemical Structure
The compound can be structurally represented as follows:
This molecular structure includes key functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it was evaluated by the National Cancer Institute (NCI) against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) of 12.53%, with specific GI50 values reported at 15.72 μM and TGI values at 50.68 μM, suggesting a potent cytotoxic effect against various tumor cells .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 20.10 | 60.00 |
| HeLa (Cervical Cancer) | 18.45 | 55.30 |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against both bacterial and fungal strains. In vitro studies revealed significant inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 18 | 32 |
| S. aureus | 20 | 16 |
| C. albicans | 15 | 64 |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promising antioxidant activity in DPPH and hydroxyl radical scavenging assays, indicating its potential for use in oxidative stress-related conditions .
Case Studies
A case study involving the administration of this compound in a controlled environment demonstrated its efficacy in reducing tumor size in animal models. The study reported a significant reduction in tumor volume after treatment compared to control groups, highlighting its therapeutic potential .
Computational Studies
Computational approaches, including molecular docking simulations, have been employed to elucidate the binding interactions of the compound with biological targets. These studies support experimental findings by providing insights into the electronic properties and molecular interactions that underpin its biological activity .
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS2/c1-12-18(28-20(23-12)13-6-3-4-7-14(13)21)11-22-19(26)16-10-15(24-25(16)2)17-8-5-9-27-17/h3-10H,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYMLFUYWPXRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














